Piperidine Substitution Regiochemistry: 4- vs. 3-Position Linkage Defines Subpocket Occupancy Potential
The target compound features a 4-substituted piperidine core, placing the cyanopyridinyl-oxy-methyl arm in a pseudo-equatorial orientation that maximizes spatial separation from the 1-position nicotinonitrile. In contrast, the 3-substituted regioisomer (CAS 2415466-57-6) places the same arm in a non-equivalent vector, altering the dihedral angle distribution and the three-dimensional presentation of the nitrile groups . While no direct head-to-head biochemical data is published, the QPCT/QPCTL patent US20250059165A1 demonstrates that for closely related analogs, a shift from 4- to 3-substitution on the piperidine ring results in >10-fold loss of QPCTL inhibitory potency in biochemical assays (exemplified with comparator compounds 1-17 vs. 1-23 in the patent) [1]. This class-level inference supports that the regioisomeric identity of CAS 2415621-88-2 is structurally non-interchangeable.
| Evidence Dimension | Piperidine substitution position (4- vs. 3-) and predicted 3D pharmacophore alignment |
|---|---|
| Target Compound Data | 4-{[(4-cyanopyridin-2-yl)oxy]methyl} substitution on piperidine (CAS 2415621-88-2); TPSA 64.22 Ų, clogP 3.26 [2] |
| Comparator Or Baseline | 3-{[(4-cyanopyridin-2-yl)oxy]methyl} regioisomer (CAS 2415466-57-6); TPSA and clogP values differ due to altered conformational ensemble |
| Quantified Difference | No direct potency comparison available; class-level SAR indicates regioisomeric shift can cause >10-fold potency variation in QPCTL inhibition [1] |
| Conditions | Biochemical QPCTL inhibition assay (patent US20250059165A1, comparator examples 1-17 vs. 1-23); computed physicochemical parameters from Sildrug database |
Why This Matters
Procurement of the precise 4-substituted regioisomer ensures that subsequent biological testing probes the specific pharmacophore geometry intended by the target scaffold, avoiding confounding regioisomer-dependent potency shifts.
- [1] US20250059165A1, Example compounds 1-17 (4-substituted) vs. 1-23 (3-substituted), showing >10-fold differential QPCTL IC50 values. Boehringer Ingelheim International GmbH, 2025. View Source
- [2] EOS66996 Compound Record, Sildrug Database. TPSA: 64.22, clogP: 3.26. View Source
